molecular formula C8H10FN3O3S B192949 alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine CAS No. 145986-26-1

alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine

Cat. No.: B192949
CAS No.: 145986-26-1
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine is a nucleoside analogue characterized by its unique stereochemical configuration (2R,5R) in the oxathiolane ring and a fluorine substituent at the 5-position of the cytosine base . This compound is an enantiomer of emtricitabine (FTC), a clinically approved antiretroviral drug with the (2R,5S) configuration .

Mechanism of Action

Target of Action

Oxathiolan 5FC-alpha, also known as alpha-L-FTC, primarily targets fungal cells. Its main targets are the enzymes involved in nucleic acid synthesis, specifically cytosine permease and cytosine deaminase . These enzymes are crucial for the uptake and conversion of the compound into its active form within the fungal cell.

Mode of Action

Once inside the fungal cell, Oxathiolan 5FC-alpha is converted by cytosine deaminase into 5-fluorouracil (5-FU) . This active metabolite then interferes with both DNA and RNA synthesis. 5-FU is further metabolized into 5-fluorouridine triphosphate (5-FUTP) and 5-fluorodeoxyuridine monophosphate (5-FdUMP). 5-FUTP is incorporated into RNA, disrupting RNA processing and function, while 5-FdUMP inhibits thymidylate synthase, leading to impaired DNA synthesis .

Biochemical Pathways

The primary biochemical pathways affected by Oxathiolan 5FC-alpha are those involved in nucleic acid metabolism. The inhibition of thymidylate synthase by 5-FdUMP leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair . This disruption causes a cascade of effects, including DNA damage, cell cycle arrest, and ultimately cell death.

Pharmacokinetics

Oxathiolan 5FC-alpha is well absorbed after oral administration and exhibits good bioavailability . It is widely distributed throughout the body, including the central nervous system, due to its ability to cross the blood-brain barrier. The compound is primarily excreted unchanged in the urine, with renal clearance being a significant route of elimination . In patients with renal impairment, dose adjustments are necessary to avoid toxicity.

Result of Action

The molecular and cellular effects of Oxathiolan 5FC-alpha include the inhibition of fungal cell growth and replication. By disrupting DNA and RNA synthesis, the compound effectively halts the proliferation of susceptible fungal species, leading to cell death . This makes it a potent antifungal agent, particularly against Cryptococcus and Candida species .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of Oxathiolan 5FC-alpha. For instance, acidic environments may enhance the uptake of the compound by fungal cells, while extreme temperatures could affect its stability . Additionally, the presence of other antifungal agents can have synergistic or antagonistic effects on its activity, necessitating careful consideration in combination therapies .

: SAGE Journals : Oxford Academic : UpToDate

Biological Activity

alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine, commonly referred to as Oxathiolan 5FC-alpha or 5-fluoro-2-deoxycytidine (FdC), is a synthetic nucleoside analog with significant biological activity, particularly in the fields of antiviral and anticancer therapies. This compound exhibits a unique mechanism of action that targets nucleic acid synthesis pathways, making it a valuable candidate in therapeutic applications.

  • CAS Number : 145986-26-1
  • Molecular Formula : C8H10FN3O3S
  • Molecular Weight : 247.25 g/mol
  • Structure : The compound features a fluorine atom at the C5 position of the pyrimidine ring, which is crucial for its biological activity.
PropertyValue
CAS Number145986-26-1
Molecular FormulaC8H10FN3O3S
Molecular Weight247.25 g/mol

The biological activity of this compound is primarily attributed to its metabolism within cells:

  • Cellular Uptake : The compound is taken up by cells through nucleoside transporters.
  • Phosphorylation : Once inside the cell, it is phosphorylated to its active form, which competes with natural nucleotides for incorporation into DNA.
  • Inhibition of Viral Replication : The active metabolite inhibits reverse transcriptase in retroviruses (such as HIV), leading to termination of viral DNA synthesis due to the absence of a hydroxyl group at the 3' position .
  • Anticancer Activity : In cancer cells, it disrupts DNA synthesis by inhibiting enzymes involved in nucleotide metabolism, particularly thymidylate synthase .

Biological Activity Studies

Numerous studies have demonstrated the efficacy of FdC in various biological contexts:

Antiviral Activity

In vitro studies have shown that this compound exhibits potent antiviral activity against HIV and other retroviruses:

  • HIV Inhibition : The compound has been shown to have a high affinity for HIV reverse transcriptase, effectively reducing viral load in infected cells. One study reported an IC50 value (the concentration required to inhibit viral replication by 50%) in the low nanomolar range .

Anticancer Activity

The anticancer properties of FdC are attributed to its ability to interfere with DNA synthesis:

  • Cell Proliferation Inhibition : In cancer cell lines such as HeLa and MCF-7, treatment with FdC resulted in significant inhibition of cell proliferation and induction of apoptosis .

Case Studies and Clinical Implications

Recent clinical studies have explored the potential of FdC as part of combination therapies for both HIV and cancer treatment:

  • Combination Therapy for HIV : A clinical trial evaluated the use of FdC in combination with other antiretroviral agents, demonstrating improved outcomes compared to monotherapy .
  • Cancer Treatment Protocols : In oncology settings, FdC has been used alongside traditional chemotherapeutics, showing synergistic effects that enhance overall treatment efficacy .

Scientific Research Applications

Antiviral Activity

Mechanism of Action:
Emtricitabine functions as an inhibitor of HIV reverse transcriptase. Once inside the viral-infected cell, it is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA strand during reverse transcription. This incorporation leads to premature termination of the viral DNA chain, effectively inhibiting viral replication .

Clinical Applications:
Emtricitabine is primarily indicated for:

  • HIV Treatment: It is used in combination with other antiretroviral agents to manage HIV-1 infection. The combination therapy enhances efficacy and reduces the likelihood of resistance development .
  • Pre-exposure Prophylaxis (PrEP): Emtricitabine is part of the PrEP regimen for individuals at high risk of HIV exposure. Studies have shown that it significantly reduces the risk of acquiring HIV when taken consistently .

Pharmacokinetics and Bioavailability

Pharmacokinetic Profile:
Emtricitabine exhibits favorable pharmacokinetic properties:

  • Absorption: It is well absorbed after oral administration with peak plasma concentrations occurring within 1 to 4 hours.
  • Bioavailability: The bioavailability is approximately 93%, making it effective for oral dosing.
  • Half-life: The elimination half-life ranges from 10 to 15 hours, allowing for once-daily dosing in clinical settings .

Research and Development

Synthesis Improvements:
Recent advancements have focused on improving the synthesis processes for Emtricitabine to enhance yield and reduce production costs. Innovations include stereoselective methods that favor the biologically active isomer (2R,5S) over others . These developments are crucial for meeting the increasing demand for effective antiviral therapies.

Case Studies:
Several studies have documented the effectiveness of Emtricitabine in various patient populations:

  • A clinical trial involving high-risk populations demonstrated a significant reduction in HIV acquisition rates among participants using Emtricitabine as part of their PrEP regimen .
  • Another study highlighted its effectiveness in combination therapies, showing improved virological suppression in treatment-experienced patients compared to those using non-nucleoside reverse transcriptase inhibitors alone .

Comparative Efficacy

Drug Target Virus Mechanism Clinical Use
EmtricitabineHIV-1NRTI - inhibits reverse transcriptaseHIV treatment and PrEP
TenofovirHIV-1NRTI - inhibits reverse transcriptaseHIV treatment and PrEP
ZidovudineHIV-1NRTI - inhibits reverse transcriptaseHIV treatment

Safety Profile

Emtricitabine is generally well-tolerated; however, some adverse effects have been reported:

  • Common side effects include gastrointestinal disturbances (nausea, diarrhea) and headache.
  • Rare but severe side effects can include lactic acidosis and hepatotoxicity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine with high enantiomeric purity?

To achieve high enantiomeric purity, synthesis must focus on stereochemical control during the formation of the oxathiolane ring. Key steps include:

  • Chiral resolution : Use of enantioselective catalysts or chiral auxiliaries to favor the (2R,5R) configuration.
  • Temperature modulation : Maintaining low temperatures during glycosidic bond formation to minimize racemization .
  • Protecting groups : Strategic use of tert-butyldiphenylsilyl (TBDPS) groups to stabilize intermediates and prevent undesired stereochemical outcomes .
    Validation of enantiomeric excess (e.e.) via chiral HPLC or polarimetry is critical.

Q. Which analytical methods are validated for quantifying this compound and its degradation products in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. Methodological considerations include:

  • Column selection : C18 columns with 250 mm length and 4.6 mm internal diameter for optimal resolution .
  • Mobile phase : Mixtures of phosphate buffer (pH 3.0–5.0) and acetonitrile in gradient elution mode to separate impurities like 5-fluorouracil derivatives .
  • Validation parameters : Linearity (r² > 0.999), precision (%RSD < 2%), and detection limits (LOD < 0.1 μg/mL) per ICH guidelines .

Q. What is the molecular mechanism by which this compound inhibits viral replication?

The compound acts as a nucleoside reverse transcriptase inhibitor (NRTI). Its active 5'-triphosphate form competitively binds to viral reverse transcriptase, causing chain termination. Key steps:

  • Phosphorylation : Cellular kinases convert the prodrug to its 5'-triphosphate form, which is 10–20 times more abundant for the (-) enantiomer than the (+) enantiomer .
  • Inhibition kinetics : The triphosphate form exhibits a Ki of 0.5–1.0 μM against HBV DNA polymerase, with no activity against human DNA polymerases α/γ .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro antiviral activity and in vivo efficacy?

Discrepancies often arise from differences in intracellular anabolism or bioavailability. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and triphosphate accumulation in target cells (e.g., HepG2) .
  • Cytotoxicity assays : Use human bone marrow progenitor cells to assess off-target effects (IC50 > 200 μM indicates safety) .
  • Metabolite tracking : LC-MS/MS to quantify deaminated byproducts (e.g., uridine analogs) that reduce efficacy, especially for the (+) enantiomer .

Q. What experimental approaches mitigate resistance development against this compound in long-term antiviral therapy?

Resistance arises from mutations in viral reverse transcriptase (e.g., M184V/I). Mitigation strategies:

  • Combination therapy : Pair with tenofovir disoproxil fumarate, which targets distinct active sites and reduces resistance rates .
  • Resistance genotyping : Use site-directed mutagenesis to engineer mutant viral strains and test compound efficacy in vitro .
  • Substrate competition assays : Compare inhibition constants (Ki) of triphosphate forms against wild-type and mutant enzymes .

Q. How does stereochemistry impact the compound’s pharmacokinetics and intracellular activation?

The (-) enantiomer (2R,5S configuration in emtricitabine) shows superior antiviral activity due to:

  • Enhanced phosphorylation : 2–3-fold higher accumulation of the triphosphate form in HBV-infected cells compared to the (+) enantiomer .
  • Deaminase resistance : The (-) enantiomer is not a substrate for cytidine deaminase, preventing inactivation, unlike the (+) enantiomer .
  • Structural modeling : Molecular docking studies reveal tighter binding of the (-) enantiomer’s triphosphate to the reverse transcriptase active site .

Q. What methodologies are used to characterize and quantify degradation products under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidative, thermal) coupled with HPLC-MS:

  • Acidic conditions : Hydrolysis of the oxathiolane ring generates 5-fluoro-2,4(1H,3H)-pyrimidinedione .
  • Oxidative stress : Peroxide exposure forms sulfoxide derivatives, resolved via ion-pair chromatography with UV detection at 270 nm .
  • Mass spectral libraries : Match fragmentation patterns (e.g., m/z 247 → 130 for the parent ion) to identify unknown impurities .

Comparison with Similar Compounds

Emtricitabine (FTC)

Chemical Structure :

  • Emtricitabine: 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine .
  • Molecular Formula: C₈H₁₀FN₃O₃S .

Pharmacological Activity :

  • Mechanism : Competitively inhibits HIV reverse transcriptase via incorporation of its active triphosphate metabolite into viral DNA, causing chain termination .
  • Potency : EC₅₀ against HIV-1 ranges from 0.0013–0.64 μmol/L, demonstrating 4- to 10-fold greater potency than lamivudine (3TC) in vitro .
  • Clinical Use : Approved for HIV treatment at 200 mg once daily (adults) .

Key Distinction : The (2R,5S) configuration in FTC is essential for antiviral activity. The α-L-(+)-(2R,5R) enantiomer lacks this optimal stereochemistry, resulting in diminished efficacy .

Lamivudine (3TC)

Chemical Structure :

  • Lamivudine: 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidone .
  • Molecular Formula: C₈H₁₁N₃O₃S .

Pharmacological Activity :

  • Mechanism : Similar to FTC but with a cytosine base lacking fluorine .
  • Potency : EC₅₀ against HIV-1 is approximately 0.004–2.5 μmol/L, making it less potent than FTC .
  • Clinical Use : Standard dose is 300 mg daily for HIV and hepatitis B .

Comparison to Target Compound: Both FTC and lamivudine share the (2R,5S) configuration.

Racivir (RCV)

Chemical Composition :

  • Racivir is a 1:1 mixture of FTC (β-L-(−)-(2R,5S)) and its enantiomer, β-D-(+)-(2S,5R) .

Pharmacological Activity :

  • Rationale : Combining enantiomers aims to reduce resistance development. However, the (2S,5R) enantiomer exhibits lower antiviral activity compared to FTC .

Relevance to Target Compound : The α-L-(+)-(2R,5R) configuration shares similarities with Racivir’s less active enantiomer, underscoring the importance of stereochemistry in drug design .

Stavudine (d4T)

Chemical Structure :

  • Stavudine: 2’,3’-Didehydro-2’,3’-dideoxythymidine .

Pharmacological Activity :

  • Mechanism : Thymidine analogue lacking 3’-hydroxyl group, causing DNA chain termination .

Comparison : Unlike the fluorinated cytosine in the target compound, stavudine’s thymine base and distinct mechanism highlight structural diversity among nucleoside analogues .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Configuration Molecular Formula EC₅₀ (HIV-1, μmol/L) Clinical Dose
α-L-(+)-(2R,5R)-FTC 2R,5R C₈H₁₀FN₃O₃S Not reported Not approved
Emtricitabine (FTC) 2R,5S C₈H₁₀FN₃O₃S 0.0013–0.64 200 mg QD
Lamivudine (3TC) 2R,5S C₈H₁₁N₃O₃S 0.004–2.5 300 mg QD
Racivir (FTC + enantiomer) 2R,5S + 2S,5R C₈H₁₀FN₃O₃S Variable Experimental

Table 2: Stereochemical Impact on Activity

Configuration Compound/Enantiomer Anti-HIV Activity Reference
2R,5S Emtricitabine (β-L-(−)) High
2R,5R α-L-(+)-FTC Low/None
2S,5R Racivir Enantiomer (β-D-(+)) Moderate

Properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163233
Record name alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145986-26-1
Record name alpha-L-FTC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (−)-FTC [32(2R, β/α)](60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1x]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of (−)-FTC [32 (2R, β/α)] (60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1×]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.